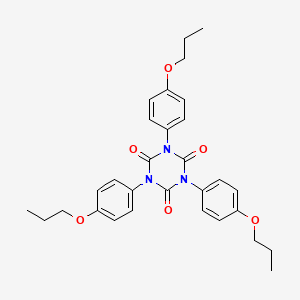
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazinane derivatives, which are characterized by a triazine ring structure with various substituents. The presence of propoxyphenyl groups in this compound enhances its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 4-propoxyphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The propoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of propoxyphenyl groups enhances its binding affinity to target molecules, making it a potent bioactive compound.
類似化合物との比較
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-butoxyphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of propoxyphenyl groups, which enhance its chemical reactivity and potential for diverse applications. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in different environments.
特性
CAS番号 |
138006-24-3 |
|---|---|
分子式 |
C30H33N3O6 |
分子量 |
531.6 g/mol |
IUPAC名 |
1,3,5-tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H33N3O6/c1-4-19-37-25-13-7-22(8-14-25)31-28(34)32(23-9-15-26(16-10-23)38-20-5-2)30(36)33(29(31)35)24-11-17-27(18-12-24)39-21-6-3/h7-18H,4-6,19-21H2,1-3H3 |
InChIキー |
QEWPCXLAFFONLH-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OCCC)C4=CC=C(C=C4)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
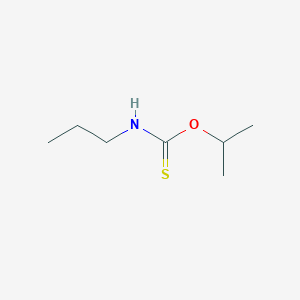
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
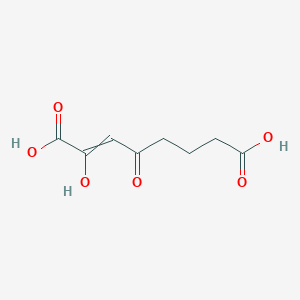

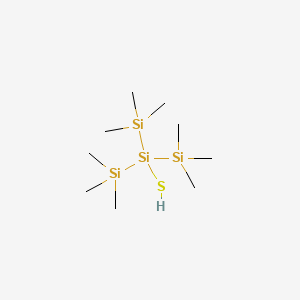
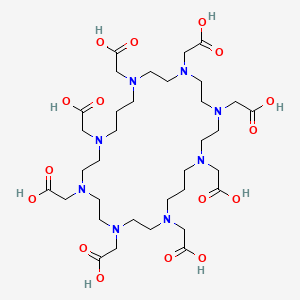
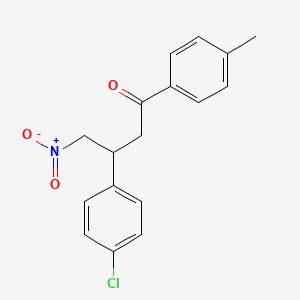
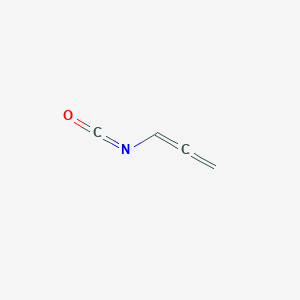
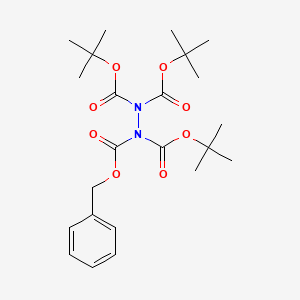
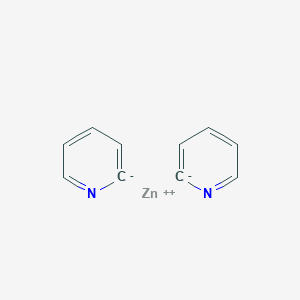
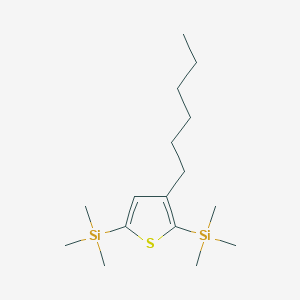
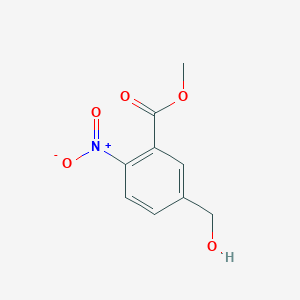
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
